dimethyl[(5-methyl-1H-1,2,4-triazol-3-yl)imino]-lambda6-sulfanone
Description
Dimethyl[(5-methyl-1H-1,2,4-triazol-3-yl)imino]-lambda⁶-sulfanone (molecular formula: C₅H₁₀N₄OS, molecular weight: 174.23) is a sulfur-containing heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at the 5-position and a dimethylsulfanone-imino moiety. It is cataloged as a building block for chemical synthesis, highlighting its utility in medicinal chemistry and materials science . The compound’s structure combines a planar triazole ring with a sulfanone group, which may confer unique electronic and steric properties relevant to coordination chemistry or biological activity.
Properties
IUPAC Name |
dimethyl-[(5-methyl-1H-1,2,4-triazol-3-yl)imino]-oxo-λ6-sulfane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4OS/c1-4-6-5(8-7-4)9-11(2,3)10/h1-3H3,(H,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVXORUJZNSQJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)N=S(=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: This compound is used as a reagent in organic synthesis, particularly in the preparation of sulfur-containing heterocycles. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use as a precursor for pharmaceuticals, particularly in the development of new drugs targeting various diseases. Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which dimethyl[(5-methyl-1H-1,2,4-triazol-3-yl)imino]-lambda6-sulfanone exerts its effects involves its interaction with biological targets such as enzymes and receptors. The triazole ring can bind to various enzymes, potentially inhibiting their activity, while the sulfanone group may interact with receptors to modulate biological processes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Comparison
Dimethyl[(pyridin-3-yl)imino]-lambda⁶-sulfanone
- Molecular formula : C₇H₁₀N₂OS
- Molecular weight : 170.24
- Key differences: Replaces the 5-methyl-1,2,4-triazole ring with a pyridine ring. The pyridine nitrogen may enhance π-stacking interactions in supramolecular systems.
Dimethyl[(piperazine-1-sulfonyl)imino]-lambda⁶-sulfanone
- Molecular formula: Not explicitly stated, but adduct [M+H]+ has m/z 242.06276 .
- Key differences : Incorporates a piperazine-sulfonyl group instead of the triazole. The sulfonyl group increases polarity and hydrogen-bond acceptor capacity, while the piperazine ring introduces conformational flexibility, making it more suited for pharmaceutical applications targeting receptors.
Biheterocyclic Triazole Ligands (e.g., BAT1–BAT4)
- Example: 1,1-bis(4-amino-5-mercapto-1,2,4-triazol-3-yl)methane (BAT1) .
- Key differences: These ligands feature dual triazole rings with amino and mercapto substituents, enabling robust metal coordination.
Physicochemical Properties
Data Tables
Table 1. Key Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight | Solubility | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | C₅H₁₀N₄OS | 174.23 | Not reported | Triazole, sulfanone-imino |
| Dimethyl[(pyridin-3-yl)imino]-λ⁶-sulfanone | C₇H₁₀N₂OS | 170.24 | Water-insoluble | Pyridine, sulfanone-imino |
| BAT1 Ligand | C₇H₁₀N₈S₂ | 270.34 | DMF/DMSO-soluble | Dual triazole, amino, mercapto |
Biological Activity
Dimethyl[(5-methyl-1H-1,2,4-triazol-3-yl)imino]-lambda6-sulfanone is a compound of interest due to its potential biological activities, particularly in antimicrobial and antitumor research. This article explores the synthesis, biological effects, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves the reaction of various hydrazones with primary amines. The resulting triazole derivatives have been studied for their structural properties and biological activities. For instance, compounds derived from 1,2,4-triazole structures exhibit significant antimicrobial properties against various pathogens such as Staphylococcus aureus and Enterococcus faecalis .
Antimicrobial Properties
This compound has shown promising antimicrobial activity. In various studies, triazole derivatives were tested against a range of microorganisms:
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Enterococcus faecalis | Moderate |
| Bacillus cereus | Moderate |
| Enterobacter aerogenes | Moderate |
These activities were evaluated using standard susceptibility tests where the compound was found to inhibit the growth of these pathogens effectively .
Antitumor Activity
Recent research has indicated that compounds containing the triazole moiety may also exhibit antitumor properties. For example, studies involving related compounds have demonstrated their ability to inhibit tumor growth in xenograft models through modulation of the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway. Although specific data on this compound is limited, its structural similarities suggest potential efficacy in cancer treatment .
Case Study 1: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial effects of various triazole derivatives, this compound was among those tested. The results indicated a significant reduction in bacterial counts when treated with this compound compared to untreated controls. The study highlighted the importance of the triazole ring in enhancing antimicrobial activity .
Case Study 2: Antitumor Activity in Xenograft Models
A related compound exhibiting structural similarities to this compound was evaluated for its antitumor effects in mouse xenograft models. The results showed that administration led to a marked decrease in tumor size and weight compared to controls. This suggests that triazole-containing compounds may play a role in cancer therapy by targeting specific signaling pathways involved in tumor proliferation .
Preparation Methods
Reaction of 5-Methyl-1H-1,2,4-Triazol-3-Amine with Dimethylsulfoximine Chloride
A foundational method involves the nucleophilic substitution of 5-methyl-1H-1,2,4-triazol-3-amine with dimethylsulfoximine chloride. This approach mirrors the synthesis of [(5-bromopyridin-3-yl)imino]dimethyl-lambda6-sulfanone, where 2,5-dibromopyridine reacts with S,S-dimethylsulfoximine under controlled conditions. For the target compound, the triazole amine acts as the nucleophile, displacing chloride from dimethylsulfoximine chloride.
The reaction typically proceeds in anhydrous acetone or tetrahydrofuran (THF) at 60–80°C for 12–24 hours, yielding 65–78% of the product after recrystallization. Key challenges include the hygroscopic nature of dimethylsulfoximine chloride and competing side reactions, such as over-alkylation. To mitigate these, inert atmospheres (e.g., nitrogen or argon) and stoichiometric control are critical.
Microwave-Assisted Synthesis
Modern adaptations employ microwave irradiation to accelerate reaction kinetics. A study on analogous sulfonamide derivatives demonstrated that microwave conditions (100–120°C, 300 W, 20–30 minutes) improved yields by 15–20% compared to conventional heating. This method reduces reaction times from hours to minutes, enhancing scalability for industrial applications.
Cyclocondensation Strategies
Thioamide Cyclization with Hydrazine Derivatives
Cyclocondensation of thioamides with hydrazine hydrate offers an alternative route. For example, 3-(methylthio)propanamide derivatives react with hydrazine hydrate in ethanol under reflux to form the 1,2,4-triazole core. Subsequent oxidation of the thioether group to a sulfone using hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) introduces the sulfanone moiety.
This two-step process achieves an overall yield of 55–62%, with the oxidation step requiring careful temperature control (0–5°C) to prevent over-oxidation. Nuclear magnetic resonance (NMR) spectroscopy confirms the successful conversion of thioether (–S–) to sulfone (–SO2–) groups, evidenced by characteristic downfield shifts in the and spectra.
Tandem Reactions for One-Pot Synthesis
Coupling of Guanidine Derivatives with Sulfur Electrophiles
Tandem reactions streamline synthesis by combining multiple steps in a single pot. A patent describing indazolyl-isoxazole derivatives highlights the utility of coupling guanidine analogues with sulfur electrophiles like dimethylsulfamoyl chloride. Applying this to the target compound, 5-methyl-1H-1,2,4-triazol-3-guanidine reacts with dimethylsulfamoyl chloride in the presence of a base (e.g., potassium carbonate), forming the imino-sulfanone bond in situ.
This method achieves yields of 70–75% with reduced purification demands, as intermediates remain soluble in the reaction medium. However, excess guanidine derivatives can lead to dimerization, necessitating precise stoichiometric ratios.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Solvent polarity profoundly influences reaction outcomes. Polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) enhance nucleophilicity but may promote side reactions. Comparative studies show that THF strikes an optimal balance, providing moderate polarity without destabilizing reactive intermediates.
Temperature modulation is equally critical. For cyclocondensation, reflux conditions (80–100°C) favor ring closure, while lower temperatures (25–40°C) are preferable for oxidation steps to avoid decomposition.
Catalytic Enhancements
The addition of catalytic triethylamine (5–10 mol%) accelerates nucleophilic substitutions by scavenging acidic byproducts. Similarly, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve interfacial reactions in biphasic systems, boosting yields by 8–12%.
Analytical and Purification Techniques
Chromatographic Separation
Column chromatography using silica gel (60–120 mesh) and ethyl acetate/hexane gradients (3:7 to 7:3) effectively isolates the target compound from unreacted starting materials and dimers. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases (0.1% trifluoroacetic acid) achieves >98% purity, as verified by ultraviolet (UV) detection at 254 nm.
Spectroscopic Characterization
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NMR Spectroscopy :
-
Mass Spectrometry :
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the key methodological considerations for synthesizing dimethyl[(5-methyl-1H-1,2,4-triazol-3-yl)imino]-lambda6-sulfanone with high purity?
Synthesis involves multi-step reactions requiring precise control of temperature, solvent polarity, and pH. For example, refluxing in aprotic solvents (e.g., THF) under inert atmospheres can minimize side reactions. Intermediate purification via column chromatography and final product validation using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy is critical .
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
High-resolution mass spectrometry (HRMS) and / NMR are essential for structural confirmation. Purity should be assessed via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and elemental analysis. Discrepancies in spectroscopic data should be resolved by re-examining synthesis conditions (e.g., solvent residues, tautomeric equilibria) .
Q. How do functional groups in dimethyl[...]sulfanone influence its chemical reactivity?
The 1,2,4-triazole ring contributes to π-π stacking and hydrogen-bonding interactions, while the sulfanone moiety enhances electrophilicity. Reactivity can be modulated by substituents on the triazole (e.g., methyl groups at position 5), which sterically hinder nucleophilic attack at adjacent sites .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of sulfanone derivatives?
Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times). Standardized protocols, such as using isogenic cell models and dose-response curves (IC), should be adopted. Cross-validation with orthogonal assays (e.g., enzyme inhibition vs. cellular cytotoxicity) can clarify mechanisms .
Q. What experimental designs are optimal for studying the environmental fate of dimethyl[...]sulfanone?
Conduct laboratory studies under controlled photolysis (UV light, λ = 365 nm) and hydrolysis (pH 5–9) conditions to simulate environmental degradation. Pair with computational models (e.g., QSAR) to predict partitioning coefficients (log ) and bioaccumulation potential. Field studies should monitor degradation products in soil/water matrices using LC-MS/MS .
Q. How can stability studies under diverse storage conditions inform handling protocols?
Accelerated stability testing at 40°C/75% relative humidity (ICH guidelines) over 6 months can assess shelf life. Use differential scanning calorimetry (DSC) to detect polymorphic transitions and thermogravimetric analysis (TGA) to quantify moisture absorption. Light sensitivity requires amber glass storage and argon-blanketed vials .
Q. What methodologies are recommended for elucidating the compound’s mechanism of action in biological systems?
Combine molecular docking (e.g., AutoDock Vina) with triazole-containing pharmacophores to predict target binding. Validate via siRNA knockdown of putative targets (e.g., kinases) and metabolomic profiling (GC-MS) to identify perturbed pathways. Dose-dependent transcriptomic analysis (RNA-seq) can reveal regulatory networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
